2-Mercaptoethyl-b-D-glucopyranoside
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Overview
Description
2-Mercaptoethyl-b-D-glucopyranoside is a chemical compound with the molecular formula C8H16O6S and a molecular weight of 240.28 g/mol . It is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by a mercaptoethyl group. This compound is primarily used in biochemical research, particularly in the study of proteomics .
Preparation Methods
The synthesis of 2-Mercaptoethyl-b-D-glucopyranoside typically involves the reaction of glucose derivatives with mercaptoethanolThe final step involves the deprotection of the hydroxyl groups to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-Mercaptoethyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-Mercaptoethyl-b-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of glycosidase inhibitors and other enzyme interactions.
Mechanism of Action
The mechanism of action of 2-Mercaptoethyl-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes. The mercapto group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in the study of glycosidase inhibitors and other enzyme-related processes .
Comparison with Similar Compounds
2-Mercaptoethyl-b-D-glucopyranoside can be compared with other similar compounds, such as:
2-Thioethyl-b-D-glucopyranoside: Similar in structure but with different functional groups.
Methyl beta-D-glucopyranoside: Lacks the mercapto group, making it less reactive in certain biochemical applications
Properties
Molecular Formula |
C8H16O6S |
---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-sulfanylethoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O6S/c9-3-4-5(10)6(11)7(12)8(14-4)13-1-2-15/h4-12,15H,1-3H2/t4-,5-,6+,7-,8-/m1/s1 |
InChI Key |
HUYFGRHVKQZODJ-JAJWTYFOSA-N |
Isomeric SMILES |
C(CS)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C(CS)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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